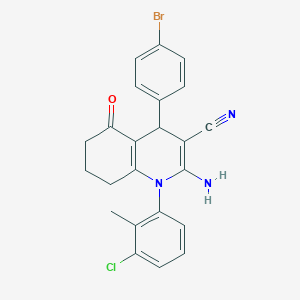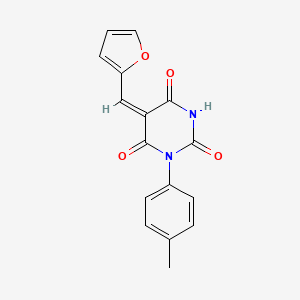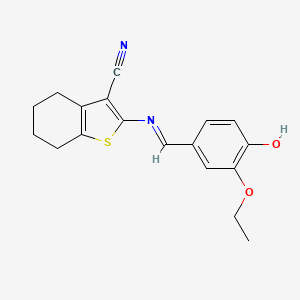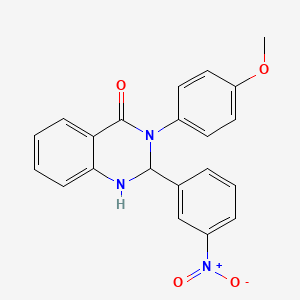![molecular formula C16H22N4O2 B11529356 N-cyclohexyl-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]butanamide](/img/structure/B11529356.png)
N-cyclohexyl-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-3-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen-nitrogen single bond (N-N)
Preparation Methods
The synthesis of N-CYCLOHEXYL-3-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of cyclohexylamine with a suitable aldehyde or ketone to form the corresponding hydrazone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-CYCLOHEXYL-3-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone bond to a hydrazine bond (N-NH).
Scientific Research Applications
N-CYCLOHEXYL-3-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-CYCLOHEXYL-3-{N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can be compared with other hydrazone derivatives such as:
N-CYCLOHEXYL-3-HYDROXY-4-METHOXYBENZAMIDE: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
N-CYCLOHEXYL-3-{N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: This compound has a dimethylamino group instead of a pyridinyl group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C16H22N4O2 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C16H22N4O2/c21-15(19-14-4-2-1-3-5-14)6-7-16(22)20-18-12-13-8-10-17-11-9-13/h8-12,14H,1-7H2,(H,19,21)(H,20,22)/b18-12+ |
InChI Key |
LWNWUDDTGVXDCV-LDADJPATSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2 |
solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11529282.png)

![6-Amino-4-(4-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529296.png)

![ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11529308.png)
![(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11529309.png)
![(2E)-1-(2,4-dinitrophenyl)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11529314.png)

![(3Z)-3-[(4-ethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529334.png)
![3-[(2Z)-2-[(4-fluorophenyl)imino]-4-(naphthalen-2-yl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11529342.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11529365.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-3-methyl-4-oxonaphthalen-1(4H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529370.png)
![3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11529376.png)

